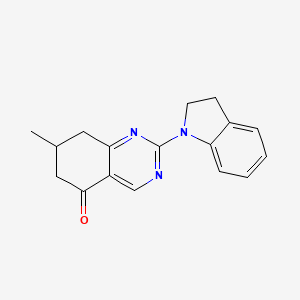![molecular formula C26H29NO3 B4230762 N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-(2-ethoxyethoxy)benzamide](/img/structure/B4230762.png)
N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-(2-ethoxyethoxy)benzamide
説明
N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-(2-ethoxyethoxy)benzamide, also known as JNJ-10198409, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. This compound has been synthesized using different methods, and its mechanism of action has been investigated in detail.
作用機序
N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-(2-ethoxyethoxy)benzamide acts as a selective antagonist of the nociceptin/orphanin FQ receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and the periphery. The nociceptin/orphanin FQ receptor is involved in the regulation of pain, mood, and stress, and it has been shown to interact with other neurotransmitter systems, such as the opioid, dopamine, and serotonin systems. N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-(2-ethoxyethoxy)benzamide binds to the nociceptin/orphanin FQ receptor and prevents the activation of downstream signaling pathways, which leads to the reduction of pain, anxiety, and depression.
Biochemical and Physiological Effects:
N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-(2-ethoxyethoxy)benzamide has been shown to have biochemical and physiological effects in preclinical models of depression, anxiety, and pain. In preclinical models of depression, N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-(2-ethoxyethoxy)benzamide has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in the regulation of mood. In preclinical models of anxiety, N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-(2-ethoxyethoxy)benzamide has been shown to reduce the activity of the hypothalamic-pituitary-adrenal axis, which is a stress response system that is involved in the regulation of anxiety. In preclinical models of pain, N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-(2-ethoxyethoxy)benzamide has been shown to reduce the sensitivity to painful stimuli, which is a hallmark of chronic pain.
実験室実験の利点と制限
N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-(2-ethoxyethoxy)benzamide has several advantages and limitations for lab experiments. One advantage is that this compound is selective for the nociceptin/orphanin FQ receptor, which allows for the investigation of the role of this receptor in various diseases. Another advantage is that N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-(2-ethoxyethoxy)benzamide has been shown to have good pharmacokinetic properties, which allows for the investigation of its efficacy and safety in preclinical models. One limitation is that N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-(2-ethoxyethoxy)benzamide has not been tested in clinical trials, which limits its potential therapeutic applications in humans. Another limitation is that N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-(2-ethoxyethoxy)benzamide has not been tested in combination with other drugs, which limits its potential synergistic effects.
将来の方向性
N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-(2-ethoxyethoxy)benzamide has several future directions for research. One direction is to investigate the potential therapeutic applications of this compound in humans, particularly in depression, anxiety, and pain. Another direction is to investigate the potential synergistic effects of N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-(2-ethoxyethoxy)benzamide with other drugs, such as opioids, antidepressants, and anxiolytics. Another direction is to investigate the potential role of the nociceptin/orphanin FQ receptor in other diseases, such as addiction, schizophrenia, and Alzheimer's disease. Finally, another direction is to investigate the potential development of new compounds that target the nociceptin/orphanin FQ receptor with higher selectivity and efficacy.
科学的研究の応用
N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-(2-ethoxyethoxy)benzamide has been studied for its potential therapeutic applications in various diseases, including depression, anxiety, and pain. This compound has been shown to act as a selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in the regulation of pain, mood, and stress. N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-(2-ethoxyethoxy)benzamide has been tested in preclinical models of depression and anxiety, and it has been shown to reduce the symptoms of these diseases. Moreover, N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-(2-ethoxyethoxy)benzamide has been tested in preclinical models of pain, and it has been shown to reduce the sensitivity to painful stimuli.
特性
IUPAC Name |
N-[(2,5-dimethylphenyl)-phenylmethyl]-3-(2-ethoxyethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO3/c1-4-29-15-16-30-23-12-8-11-22(18-23)26(28)27-25(21-9-6-5-7-10-21)24-17-19(2)13-14-20(24)3/h5-14,17-18,25H,4,15-16H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYSXKGFHRNQKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-fluorophenyl)-2-[1-(3-methylbenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4230694.png)
![1-(2,3-dimethylphenyl)-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4230702.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B4230716.png)
![2-[({3-[(4-chlorobenzoyl)amino]-4-methylphenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4230720.png)
![N-(2-{4-allyl-5-[(2-anilino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-4-fluorobenzamide](/img/structure/B4230724.png)
![N-{1-[4-allyl-5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-3-chlorobenzamide](/img/structure/B4230738.png)
![1-(4-ethoxyphenyl)-3-[(2-{[4-(2-thienylcarbonyl)phenyl]amino}ethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4230743.png)

![N-(4-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4230756.png)
![2-[3-allyl-1-(3-fluorophenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-ethylphenyl)acetamide](/img/structure/B4230772.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylbutanamide](/img/structure/B4230780.png)
![8-{[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4230796.png)